molecular formula C17H8F2N2O3 B12983934 2-(6,8-Difluoro-3-hydroxyquinolin-2-yl)isoindoline-1,3-dione

2-(6,8-Difluoro-3-hydroxyquinolin-2-yl)isoindoline-1,3-dione

Cat. No.: B12983934
M. Wt: 326.25 g/mol
InChI Key: HQRUMMITXHEIOC-UHFFFAOYSA-N
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Description

2-(6,8-Difluoro-3-hydroxyquinolin-2-yl)isoindoline-1,3-dione is a complex organic compound that combines the structural features of quinoline and isoindoline-1,3-dione. The presence of fluorine atoms at positions 6 and 8 of the quinoline ring enhances its biological activity and chemical stability. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,8-Difluoro-3-hydroxyquinolin-2-yl)isoindoline-1,3-dione typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of 2-(6,8-Difluoro-3-hydroxyquinolin-2-yl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6,8-Difluoro-3-hydroxyquinolin-2-yl)isoindoline-1,3-dione is unique due to the combination of the quinoline and isoindoline-1,3-dione moieties, which imparts distinct chemical and biological properties. The presence of fluorine atoms enhances its stability and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C17H8F2N2O3

Molecular Weight

326.25 g/mol

IUPAC Name

2-(6,8-difluoro-3-hydroxyquinolin-2-yl)isoindole-1,3-dione

InChI

InChI=1S/C17H8F2N2O3/c18-9-5-8-6-13(22)15(20-14(8)12(19)7-9)21-16(23)10-3-1-2-4-11(10)17(21)24/h1-7,22H

InChI Key

HQRUMMITXHEIOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=NC4=C(C=C(C=C4C=C3O)F)F

Origin of Product

United States

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